molecular formula C10H11N5O2 B1376009 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1379811-46-7

7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1376009
CAS No.: 1379811-46-7
M. Wt: 233.23 g/mol
InChI Key: WUAAZNOHFHRXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is versatile and has been used in various areas of drug design . It is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring .


Synthesis Analysis

The synthesis of TP derivatives has been extensively researched . Various methods have been developed to access these heterocyclic compounds with nitrogenous rings . For example, one-step procedures have been developed for the synthesis of phenyl-amino-triazolo pyrimidines .


Molecular Structure Analysis

The TP heterocycle is an example of aza-indolizines, described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . It has also been exploited for its metal-chelating properties to generate candidate treatments for cancer and parasitic diseases .

Scientific Research Applications

  • Crystal Structure Analysis :

    • The molecular structure of a similar compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been analyzed in different crystal environments, indicating potential for exploring the biological activity of its coordination compounds. This research can lead to a better understanding of the compound's properties in various solvents like dimethylformamide and water (Canfora, Pillet, Espinosa, & Ruisi, 2010).
  • Synthesis and Characterization :

    • Triorganotin(IV) complexes of a similar compound were synthesized, and their antimicrobial activities against Gram-positive bacteria were evaluated. This research demonstrates the compound's potential for developing antimicrobial agents (Ruisi et al., 2010).
  • Antiproliferative Agents :

    • A series of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives showed significant cytotoxic activity against different cancer cells. This research suggests the compound's potential as a scaffold for developing anticancer agents (Huo et al., 2021).
  • Synthesis of Polycondensed Heterocycles :

    • Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines have been used as synthons for preparing polycondensed heterocycles, highlighting the compound's role in complex chemical syntheses (Chernyshev et al., 2015).
  • Regioselective Synthesis :

    • Research on the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines has been conducted, emphasizing the compound's utility in creating biologically active compounds (Massari et al., 2017).
  • Antimycobacterial Properties :

    • Fluorinated derivatives of 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid have shown potent inhibitory activity against Mycobacterium tuberculosis, suggesting its use in antimycobacterial therapy (Abdel-Rahman, El-Koussi, & Hassan, 2009).
  • Synthetic Methodologies :

    • Various methodologies have been developed for synthesizing derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, reflecting the compound's significance in synthetic chemistry (Fischer, 2007).

Biochemical Analysis

Biochemical Properties

7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The compound’s interaction with tubulin, a protein involved in cell division, highlights its potential as an anticancer agent by promoting tubulin polymerization .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting key signaling pathways . Additionally, it modulates the expression of genes involved in cell proliferation and survival, further contributing to its anticancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and its interaction with tubulin are key aspects of its molecular mechanism . These interactions result in the disruption of cellular processes, ultimately leading to cell death in cancer cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, with minimal degradation over time . Long-term studies have shown that it maintains its efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells . Additionally, in vitro and in vivo studies have demonstrated its sustained impact on cellular function, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . Understanding these metabolic pathways is crucial for optimizing the compound’s pharmacokinetics and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it exerts its biological effects . Its localization and accumulation in target tissues are critical for its therapeutic action, and studies have shown that it preferentially accumulates in cancerous tissues .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals facilitate its localization to sites such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism .

Properties

IUPAC Name

7-amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c11-7-6(9(16)17)4-12-10-13-8(14-15(7)10)5-2-1-3-5/h4-5H,1-3,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAAZNOHFHRXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C(=C(C=NC3=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 4
7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 5
7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.